molecular formula C16H13FN2O4 B5796121 N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)acrylamide

N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)acrylamide

Cat. No.: B5796121
M. Wt: 316.28 g/mol
InChI Key: NBFFXYSNRRTKBT-RUDMXATFSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)acrylamide, commonly known as FNPA, is a chemical compound that has gained significant attention in the field of scientific research. FNPA is a synthetic compound that has been used in various studies due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of FNPA is not fully understood. However, studies have suggested that FNPA exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins. For example, FNPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. FNPA has also been found to inhibit the activity of histone deacetylase (HDAC), a protein that is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
FNPA has been found to exhibit various biochemical and physiological effects. Studies have shown that FNPA can reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). FNPA has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. In addition, FNPA has been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

FNPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. FNPA is also stable under various conditions, making it suitable for long-term storage and use in experiments. However, FNPA has some limitations. It is a relatively new compound, and its safety and toxicity profiles are not fully understood. Therefore, caution should be exercised when handling and using FNPA in experiments.

Future Directions

There are several future directions for the study of FNPA. One area of research is the development of FNPA-based drugs for the treatment of various diseases. Further studies are needed to determine the safety and efficacy of FNPA in humans. Another area of research is the elucidation of the mechanism of action of FNPA. Studies are needed to determine the precise targets of FNPA and how it exerts its therapeutic effects. Additionally, studies are needed to explore the potential of FNPA in other areas, such as agriculture and environmental science.
Conclusion:
In conclusion, FNPA is a synthetic compound that has gained significant attention in the field of scientific research. It has potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-bacterial properties. The mechanism of action of FNPA is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes and proteins. FNPA has several advantages for lab experiments, but caution should be exercised due to its limited safety and toxicity profiles. There are several future directions for the study of FNPA, including the development of FNPA-based drugs and the elucidation of its mechanism of action.

Synthesis Methods

FNPA is synthesized through a multi-step process that involves the reaction of 4-fluoro-3-nitroaniline with 4-methoxyphenylacetic acid. The reaction is catalyzed by a base and results in the formation of FNPA. The purity and yield of FNPA can be improved through various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

FNPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. FNPA has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

(E)-N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O4/c1-23-13-6-2-11(3-7-13)4-9-16(20)18-12-5-8-14(17)15(10-12)19(21)22/h2-10H,1H3,(H,18,20)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFFXYSNRRTKBT-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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